molecular formula C11H12O3 B8797113 3-Methyl-4-(oxetan-3-YL)benzoic acid

3-Methyl-4-(oxetan-3-YL)benzoic acid

Cat. No. B8797113
M. Wt: 192.21 g/mol
InChI Key: ZPTNIRMSPRQCMV-UHFFFAOYSA-N
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Patent
US08916565B2

Procedure details

To 3-methyl-4-(oxetan-3-yl)benzonitrile (500 mg, 2.89 mmol) in ethanol (7.5 mL) was added NaOH (3.0 mL of 5 M, 15 mmol) and the mixture immersed in a 85° C. oil bath. The mixture was heated and stirred for 1 h, concentrated, then diluted with ethyl acetate (20 mL). 6N HCl (˜3 mL) was added to adjust pH to 6. The aqueous layer was extracted with ethyl acetate (2×20 mL), then the combined organics washed with brine (10 mL), dried over MgSO4 and concentrated to give a white solid, which was triturated with ether to give a mixture (2:3 by NMR) of acid 3-methyl-4-(oxetan-3-yl)benzoic acid (500 mg, 14%) and amide. ESI-MS m/z calc. 192.2, found 193.3 (M+1)+; Retention time: 0.87 minutes (3 min run).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=C([CH:7]=[CH:8][C:9]=1[CH:10]1[CH2:13][O:12][CH2:11]1)C#N.[OH-:14].[Na+].[CH2:16]([OH:18])[CH3:17]>>[CH3:1][C:2]1[CH:3]=[C:17]([CH:7]=[CH:8][C:9]=1[CH:10]1[CH2:13][O:12][CH2:11]1)[C:16]([OH:14])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC=1C=C(C#N)C=CC1C1COC1
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immersed in a 85° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (20 mL)
ADDITION
Type
ADDITION
Details
6N HCl (˜3 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
the combined organics washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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